molecular formula C18H16ClN3OS B2910541 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide CAS No. 1171613-63-0

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide

Cat. No.: B2910541
CAS No.: 1171613-63-0
M. Wt: 357.86
InChI Key: GOQMBKIGZZILHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide is a benzothiazole derivative featuring a 6-chloro-substituted benzothiazole core linked to a pyridin-3-ylmethyl group and a cyclobutanecarboxamide moiety. The chlorine atom at position 6 of the benzothiazole ring likely enhances lipophilicity and electronic effects, influencing binding interactions in biological systems or material properties.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c19-14-6-7-15-16(9-14)24-18(21-15)22(17(23)13-4-1-5-13)11-12-3-2-8-20-10-12/h2-3,6-10,13H,1,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQMBKIGZZILHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized by reacting 6-chlorobenzo[d]thiazole with pyridine derivatives and cyclobutane carboxylic acid derivatives under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, benzothiazole derivatives have shown significant inhibitory effects on various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. These compounds were evaluated using the MTT assay, which measures cell viability and proliferation.

Table 1: Summary of Biological Activities

Activity Cell Line IC50 Value (µM) Mechanism
AnticancerA4311.5Inhibition of AKT and ERK pathways
A5492.0Induction of apoptosis
Anti-inflammatoryRAW264.70.5Decrease in IL-6 and TNF-α levels

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. Studies have shown that it can significantly reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines like RAW264.7. This suggests a dual-action mechanism where the compound not only inhibits cancer cell proliferation but also modulates inflammatory responses.

The biological activity of this compound is attributed to its ability to interfere with critical signaling pathways involved in cell survival and inflammation:

  • Inhibition of AKT Pathway : The compound has been shown to inhibit the AKT signaling pathway, which is crucial for cell survival and proliferation.
  • ERK Pathway Modulation : It also affects the ERK pathway, leading to altered cell cycle progression and apoptosis in cancer cells.
  • Cytokine Regulation : By reducing levels of IL-6 and TNF-α, the compound potentially mitigates chronic inflammation, which is often linked to cancer progression.

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives similar to this compound:

  • Study on A431 Cells : A study demonstrated that treatment with a related benzothiazole derivative resulted in significant reduction in cell viability at concentrations as low as 1 µM, with flow cytometry confirming increased apoptosis rates.
  • Inflammation Model : In an animal model of inflammation, administration of this class of compounds led to decreased paw edema and lower serum levels of inflammatory cytokines, supporting their therapeutic potential in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents on Benzothiazole Additional Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference ID
N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide (Target Compound) 6-Cl Cyclobutanecarboxamide, Pyridin-3-ylmethyl Not reported Hypothesized antimitotic or kinase inhibition -
N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (Compound 20) 6-OCH₃ Acetamide, Pyridin-3-ylmethyl ~312.3 Improved water solubility; antimitotic activity
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) 6-NH₂ Benzamide Not reported Corrosion inhibition (mild steel in HCl)
N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (3a) 6-Cl 4-Phenylpiperazine-acetamide ~438.4 Dopaminergic affinity (D3 receptor targeting)
N-(6-Ethoxybenzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 6-OCH₂CH₃ Chlorobenzyl, Dihydropyridine-carboxamide ~439.9 Not reported (structural complexity)
Key Observations:
  • Substituent Effects: 6-Cl vs. 6-OCH₃: The methoxy group in Compound 20 () improves water solubility compared to the chloro analogue, critical for bioavailability in antimitotic applications. However, chlorine’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets . 6-NH₂: The amino group in ABTB () facilitates hydrogen bonding, enhancing corrosion inhibition efficacy by adsorbing onto metal surfaces .
  • Functional Group Variations: Cyclobutanecarboxamide vs. Piperazine Linkers: Compound 3a () incorporates a 4-phenylpiperazine moiety, which is associated with dopaminergic receptor affinity, highlighting the role of nitrogen-rich heterocycles in CNS-targeting drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.